Ethyl 3-(3-Chloro-2-fluorophenyl)-3-hydroxypropanoate
Description
Ethyl 3-(3-chloro-2-fluorophenyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a propanoate backbone substituted at the 3-position with a hydroxyl group and a 3-chloro-2-fluorophenyl aromatic ring. Its structure combines halogenated aromatic substituents and a hydroxyl group, which influence its reactivity, stability, and interactions in biological systems .
Properties
Molecular Formula |
C11H12ClFO3 |
|---|---|
Molecular Weight |
246.66 g/mol |
IUPAC Name |
ethyl 3-(3-chloro-2-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12ClFO3/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5,9,14H,2,6H2,1H3 |
InChI Key |
WWBDBPWRRSZVGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C(=CC=C1)Cl)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-Chloro-2-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-Chloro-2-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: 3-(3-Chloro-2-fluorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(3-Chloro-2-fluorophenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-Chloro-2-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a lead compound in the development of new drugs, particularly for the treatment of inflammatory and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-Chloro-2-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between Ethyl 3-(3-chloro-2-fluorophenyl)-3-hydroxypropanoate and analogous compounds:
Key Observations :
- The position and number of halogen substituents on the aromatic ring significantly alter electronic properties and steric effects. For example, the 3-chloro-2-fluorophenyl group in the target compound contrasts with the 4-chloro-3-fluorophenyl group in , influencing regioselectivity in further reactions.
- The presence of amino groups (e.g., in ) introduces hydrogen-bonding capabilities and basicity, which are absent in the hydroxylated analogs.
- Diastereomeric mixtures (e.g., ethyl-3-[(4R)-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate and its (4S)-counterpart in ) highlight the importance of stereochemical control during synthesis.
Spectroscopic and Analytical Data
NMR Analysis
- 1H-NMR : Methoxy protons in Mosher’s esters of β-hydroxy esters (e.g., (S)-2e and (S)-2i) appear at 3.43–3.49 ppm, with shielding effects indicating (S)-configuration .
- 19F-NMR : Fluorine signals in deshielded regions (e.g., −71.29 ppm for (S)-2e-(R)-MTPA) correlate with the spatial arrangement of CF₃ and aromatic groups .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
